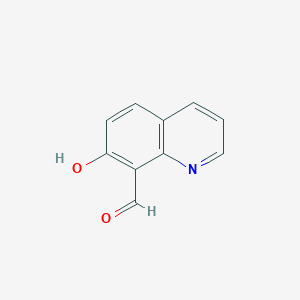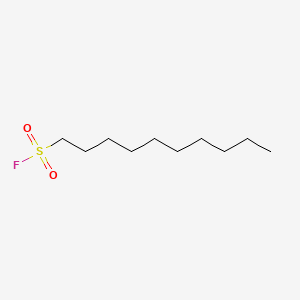![molecular formula C11H21N5S B12947947 N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 144036-38-4](/img/structure/B12947947.png)
N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is a synthetic organic compound that features both an imidazole ring and a guanidine group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Thioether Formation: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol and an appropriate leaving group.
Guanidine Formation: The final step involves the formation of the guanidine group, which can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated guanidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions due to its guanidine group.
Medicine: Potential therapeutic agent due to its imidazole ring, which is a common pharmacophore in many drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The guanidine group can interact with biological molecules through hydrogen bonding and ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: Contains an imidazole ring and is a naturally occurring amino acid.
Guanidine: A simple compound with a guanidine group, often used in protein denaturation studies.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring, used to treat ulcers.
Uniqueness
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is unique due to the combination of its functional groups, which may confer specific biological activities not found in simpler compounds like histidine or guanidine.
Propiedades
Número CAS |
144036-38-4 |
|---|---|
Fórmula molecular |
C11H21N5S |
Peso molecular |
255.39 g/mol |
Nombre IUPAC |
1-(2-ethylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C11H21N5S/c1-2-17-7-6-15-11(12)14-5-3-4-10-8-13-9-16-10/h8-9H,2-7H2,1H3,(H,13,16)(H3,12,14,15) |
Clave InChI |
MKDOEODRESERSQ-UHFFFAOYSA-N |
SMILES canónico |
CCSCCNC(=NCCCC1=CN=CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)





![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)


